molecular formula C17H16ClNO5S B13161454 Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate

Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate

Cat. No.: B13161454
M. Wt: 381.8 g/mol
InChI Key: SDEMXOXLEKUJJL-UHFFFAOYSA-N
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Description

Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate (CAS 2060047-48-3) is a high-purity chemical building block with the molecular formula C17H16ClNO5S and a molecular weight of 381.83 g/mol . This compound is characterized by the presence of two key reactive functional groups: a chlorosulfonyl group and a benzyl carbamate (Cbz) protected amine. The chlorosulfonyl moiety is a highly versatile handle for designing target molecules and is known for its reactivity in forming sulfonamides, a common pharmacophore in medicinal chemistry . The benzyl carbamate group serves as a robust protecting group for the amine, which can be selectively removed under standard conditions like catalytic hydrogenation, allowing for further synthetic manipulation. This unique combination of features makes it a valuable intermediate for researchers in medicinal chemistry for the synthesis of more complex heterocyclic systems, such as derivatives of 1,2,4-benzothiadiazine, which are of significant pharmacological interest . It is also applicable in materials science research, particularly in the development of novel organic structures. The compound is supplied with a typical purity of 95% and is available in various quantities to suit different research scales . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C17H16ClNO5S

Molecular Weight

381.8 g/mol

IUPAC Name

benzyl N-(8-chlorosulfonyl-3,4-dihydro-2H-chromen-3-yl)carbamate

InChI

InChI=1S/C17H16ClNO5S/c18-25(21,22)15-8-4-7-13-9-14(11-23-16(13)15)19-17(20)24-10-12-5-2-1-3-6-12/h1-8,14H,9-11H2,(H,19,20)

InChI Key

SDEMXOXLEKUJJL-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC=C2S(=O)(=O)Cl)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of 8-hydroxy-3,4-dihydro-2H-1-benzopyran with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then reacted with benzyl isocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding sulfonic acid and benzopyran derivatives .

Scientific Research Applications

Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This reactivity is exploited in various biochemical assays to study enzyme functions and pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups
Compound Name (Reference) Core Structure Key Functional Groups Notable Substituents
Target Compound 3,4-Dihydro-2H-1-benzopyran Chlorosulfonyl (-SO₂Cl), Benzyl carbamate 8-SO₂Cl, 3-carbamate
BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (4) Quinazolinone + furylpropyl chain Benzyl carbamate, Quinazolinone carbonyl Furyl-linked quinazolinone
4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide (13) Pyridine Sulfonamide (-SO₂NH), Benzylthio (-S-CH₂Ph) 3,4-Dichlorophenyl carbamoyl, Pyridine
BenzylN-(4-pyridyl)carbamate Pyridine Benzyl carbamate Direct carbamate linkage to pyridine

Key Observations :

  • The target compound’s chlorosulfonyl group distinguishes it from sulfonamide (e.g., compound 13 ) and benzylthio derivatives, offering distinct reactivity in substitution reactions.
  • Benzyl carbamate is a common protective group across all compounds, but its position varies: fused to benzopyran (target), linked via propyl chains (compound 4 ), or directly attached to pyridine (compound in ).

Key Observations :

  • Lewis acids (e.g., BF₃•OEt₂) are employed in compound 4’s synthesis to facilitate furyl-quinazolinone coupling , whereas compound 13 uses isocyanate coupling under milder conditions .
  • The target compound’s synthesis likely parallels methods in , leveraging benzyl carbamate protection followed by electrophilic substitution for chlorosulfonyl introduction.

Spectroscopic and Analytical Data

Table 3: Spectroscopic Signatures
Compound Name (Reference) IR Peaks (cm⁻¹) ¹H/¹³C NMR Shifts (δ, ppm)
Target Compound Expected: ~1730 (C=O), ~1370/1170 (SO₂Cl) Aromatic protons: 6.5–8.5; SO₂Cl: N/A
Compound 4 C=O (quinazolinone): ~1680 Furyl H: ~6.5–7.5; Quinazolinone C=O: ~160
Compound 13 SO₂ (1352, 1155), C=O (1732) Pyridine H: 7.66–8.89; CH₂: 4.50
BenzylN-(4-pyridyl)carbamate C=O (~1730), NH (~3377) Pyridine H: ~7.2–8.5; Benzyl CH₂: ~4.5

Key Observations :

  • The chlorosulfonyl group in the target compound would exhibit strong S=O stretches (~1370, 1170 cm⁻¹), absent in sulfonamides (e.g., compound 13’s SO₂ peaks at 1352/1155 cm⁻¹) .
  • Benzyl carbamate’s carbonyl (~1730 cm⁻¹) is consistent across all compounds, confirming its stability under varied synthetic conditions .

Reactivity and Stability

  • Chlorosulfonyl Group : Highly reactive toward amines and alcohols, enabling facile derivatization (e.g., sulfonamide formation), unlike the stable benzylthio group in compound 13 .
  • Benzyl Carbamate Stability: Resists hydrolysis under basic conditions (e.g., KHCO₃ workup in compound 4 ), but cleavable via hydrogenolysis or strong acids, as seen in pharmaceutical intermediate synthesis .
  • Benzopyran Core : The fused ring system may enhance metabolic stability compared to pyridine or furan-based analogs, critical for drug bioavailability .

Biological Activity

Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₁₈N₂O₅S
  • Molecular Weight : 362.4 g/mol
  • IUPAC Name : Benzyl N-(8-chloro-3,4-dihydro-2H-benzopyran-3-yl)carbamate
  • CAS Number : 2060047-48-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chlorosulfonyl group is known to participate in electrophilic substitution reactions, which can inhibit certain enzymes involved in metabolic pathways. The benzopyran moiety may also interact with cellular receptors, modulating signal transduction pathways that are critical for cell survival and proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The chlorosulfonyl group can inhibit enzymes such as carbonic anhydrases and proteases, impacting cellular metabolism.
  • Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
  • Cytotoxicity : Studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against a range of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest the potential for developing this compound as an antimicrobial agent.

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer effects. In vitro assays demonstrated that it can inhibit the growth of several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study on Anticancer Properties

A recent study evaluated the effects of this compound on HeLa cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial activity against Staphylococcus aureus. The compound was tested using a broth microdilution method, revealing effective inhibition at low concentrations. The study concluded that further exploration could lead to new treatments for antibiotic-resistant strains.

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